Calpain Inhibitor III

描述

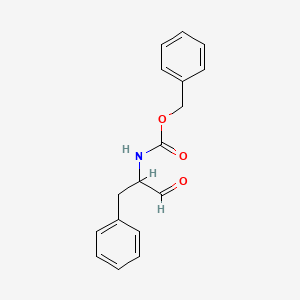

Calpain Inhibitor III is a chemical compound with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.33 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Calpain Inhibitor III typically involves the reaction of benzyl chloroformate with (1-oxo-3-phenylpropan-2-yl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The compound is stored under inert conditions, typically in a freezer at temperatures below -20°C to maintain its stability .

化学反应分析

Inhibitory Mechanism via Covalent Modification

Calpain Inhibitor III acts as a competitive, reversible inhibitor by forming a covalent thiohemiacetal adduct with the active-site cysteine of calpains. This interaction involves:

-

Aldehyde group reactivity : The C-terminal aldehyde (-CHO) reacts with the thiol group of cysteine (Cys 129 in calpain-3) to form a reversible bond .

-

Structural specificity : The benzyloxycarbonyl (Cbz) and hydrophobic valine-phenylalanine residues enhance binding to the protease’s substrate recognition pocket .

Key Evidence :

-

Crystallographic studies of calpain-3 show inhibitor-bound structures with covalent linkages at the catalytic cleft .

-

In calpain-2, small-molecule inhibitors like MDL 28170 fail to block intramolecular IS1 cleavage but prevent subsequent substrate hydrolysis .

Selectivity Across Calpain Isoforms

This compound inhibits both μ-calpain (calpain-1) and m-calpain (calpain-2) with IC₅₀ values in the nanomolar range . Its interaction with calpain-3 is indirect, as the enzyme’s unique IS1 insertion requires prior autolysis for inhibitor access .

Modulation of Amyloid Precursor Protein (APP) Processing

This compound increases amyloid-β42 (Aβ42) secretion by inhibiting γ-secretase-mediated cleavage of APP carboxyl-terminal fragments (CTFs) :

| Concentration (μM) | Effect on CTFs | Aβ42 Secretion | Notes |

|---|---|---|---|

| 5–25 | ↑ CTFs | ↑ Dose-dependent | Non-toxic |

| 100–250 | ↓ CTFs | ↓ Below detection | Inhibits protein biosynthesis |

Mechanistic Insight :

-

At low doses, calpain inhibition stabilizes CTFs, promoting Aβ42 production.

-

High concentrations disrupt protein synthesis, likely via off-target reactions with ribosomes or translation factors .

Mitochondrial Effects and Oxidative Stress

This compound reduces oxidative stress by modulating mitochondrial electron transport chain (ETC) proteins :

| Mitochondrial Protein | Expression Change (Ischemic Tissue) | Functional Impact |

|---|---|---|

| Pyruvate dehydrogenase | ↑ Dose-dependent | Enhanced glucose oxidation |

| SDHA (Complex II) | ↑ | Reduced ROS flux |

| SOD1 | ↑ | Antioxidant defense |

Chemical Basis :

-

The inhibitor’s aldehyde group may react with mitochondrial cysteine proteases, altering ETC complex activity .

-

Reduced ROS correlates with diminished calpain-mediated cleavage of pro-apoptotic factors .

Structural Dynamics and Drug Design

The inhibitor’s efficacy is influenced by calpain-3’s IS1 region, which occupies the catalytic cleft until Ca²⁺-dependent autolysis occurs . Structural studies reveal:

-

IS1 displacement : Calpastatin (an endogenous inhibitor) displaces IS1 in calpain-2 hybrids, but small molecules like MDL 28170 require prior IS1 cleavage .

-

Binding site conservation : The active-site geometry of calpain-1/2/3 is highly conserved, enabling cross-reactivity .

Off-Target Interactions

At high concentrations (>100 μM), this compound exhibits nonspecific effects:

-

Protein biosynthesis inhibition : Disrupts translation machinery, reducing APP holoprotein and CTFs .

-

Caspase-3 suppression : Attenuates apoptosis in endothelial cells by blocking calpain-mediated caspase activation .

Comparative Reactivity with Other Inhibitors

| Inhibitor | Target Specificity | Mechanism | Covalent Bond |

|---|---|---|---|

| This compound | Calpain-1/2, γ-secretase | Thiohemiacetal | Reversible |

| E-64 | Broad cysteine proteases | Epoxide ring opening | Irreversible |

| Leupeptin | Trypsin-like proteases | Aldehyde-cysteine | Reversible |

Implications for Therapeutic Development

科学研究应用

Neuroprotection

Calpain Inhibitor III has been extensively studied for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and neurodegenerative diseases.

- Traumatic Brain Injury : Research has demonstrated that this compound significantly reduces the degradation of α-spectrin, a cytoskeletal protein, in mouse models of TBI. When administered shortly after injury, it was found to decrease α-spectrin degradation by 40% in the hippocampus and 44% in the cortex, indicating its potential to protect neuronal integrity post-injury .

- Neurodegeneration : Studies have shown that this compound can attenuate neuronal cell death induced by excitotoxic agents such as glutamate. It protects against glutamate-induced toxicity by blocking calpain-mediated pathways that lead to apoptosis . Additionally, it has been shown to reduce capsaicin-mediated cell death in dorsal root ganglion cultures .

Cancer Treatment

Calpain inhibitors are being explored as therapeutic agents for cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting associated with cancer.

- Cancer Cachexia : In animal studies, administration of this compound improved muscle mass and metabolic profiles in tumor-bearing mice. It reduced calpain activity and expression of muscle atrophy markers such as MuRF-1 and atrogin-1, suggesting its potential as a treatment to mitigate cachexia-related effects .

Metabolic Disorders

This compound has also been implicated in addressing complications related to diabetes and hyperglycemia.

- Diabetes-Induced Apoptosis : A study indicated that high glucose levels activate calpain pathways leading to cardiomyocyte apoptosis via caspase-3 activation. Treatment with this compound significantly decreased caspase-3 activity and reduced the percentage of apoptotic cells under hyperglycemic conditions . This suggests that this compound may offer protective effects against diabetic cardiomyopathy.

Infectious Diseases

Emerging research suggests that calpain inhibitors may have applications in treating infectious diseases.

- Leishmaniasis : The upregulation of calpain activity has been associated with drug resistance in Leishmania parasites. Calpain inhibitors like MDL-28170 are being considered as potential therapeutic agents to combat this neglected disease by targeting calpain-mediated pathways involved in virulence and resistance .

Case Studies and Research Findings

作用机制

The mechanism of action of Calpain Inhibitor III involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways and processes .

相似化合物的比较

Similar Compounds

- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate

- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate

- Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Uniqueness

Calpain Inhibitor III is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable compound in various research and industrial applications .

属性

CAS 编号 |

68474-26-0 |

|---|---|

分子式 |

C17H17NO3 |

分子量 |

283.32 g/mol |

IUPAC 名称 |

benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20) |

InChI 键 |

HZDPJHOWPIVWMR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。